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molecular formula C11H14O B8607394 (E)-5-phenylpent-4-en-1-ol

(E)-5-phenylpent-4-en-1-ol

Cat. No. B8607394
M. Wt: 162.23 g/mol
InChI Key: QBQBSEZWJAWWCT-UHFFFAOYSA-N
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Patent
US04780281

Procedure details

reacting a mixture of 1-hydroperoxy-5-phenyl-4-pentene as a hydroperoxypentene and a reducing substrate in the presence of a peroxidase in a solvent for the reaction to produce 1-hydroxy-5-phenyl-4-pentene as a hydroxypentene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroperoxypentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)O.[O:14]([CH:16]=[CH:17][CH2:18][CH2:19][CH3:20])O>>[OH:1][CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:14][CH:16]=[CH:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)CCCC=CC1=CC=CC=C1
Name
hydroperoxypentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C=CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reducing substrate in the presence of a peroxidase in a solvent for the reaction

Outcomes

Product
Name
Type
product
Smiles
OCCCC=CC1=CC=CC=C1
Name
Type
product
Smiles
OC=CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04780281

Procedure details

reacting a mixture of 1-hydroperoxy-5-phenyl-4-pentene as a hydroperoxypentene and a reducing substrate in the presence of a peroxidase in a solvent for the reaction to produce 1-hydroxy-5-phenyl-4-pentene as a hydroxypentene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroperoxypentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)O.[O:14]([CH:16]=[CH:17][CH2:18][CH2:19][CH3:20])O>>[OH:1][CH2:3][CH2:4][CH2:5][CH:6]=[CH:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1.[OH:14][CH:16]=[CH:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)CCCC=CC1=CC=CC=C1
Name
hydroperoxypentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C=CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a reducing substrate in the presence of a peroxidase in a solvent for the reaction

Outcomes

Product
Name
Type
product
Smiles
OCCCC=CC1=CC=CC=C1
Name
Type
product
Smiles
OC=CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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